Comprehensive Technical Guide on 3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4): Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4): Properties, Synthesis, and Applications in Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural properties, mechanistic drug design, and self-validating synthetic protocols.
Executive Summary & Chemical Identity
3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4) is a highly versatile chiral
Physicochemical & Structural Properties
Accurate baseline data is critical for assay development and synthetic planning. The quantitative properties of 3-Amino-4-phenylbutan-1-ol are summarized in Table 1, validated against standard commercial and chemical databases .
Table 1: Physicochemical Properties of 3-Amino-4-phenylbutan-1-ol
| Parameter | Specification / Value |
| Chemical Name | 3-Amino-4-phenylbutan-1-ol |
| Synonyms | 3-amino-4-phenyl-1-butanol |
| CAS Registry Number | 62247-37-4 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.24 g/mol |
| InChI Key | KWEMFUSXOKYPIZ-UHFFFAOYSA-N |
| Physical State | Solid / Powder (typically handled as the HCl salt) |
| Stereochemistry | Chiral (Typically derived from L- or D-Phenylalanine) |
| Storage Temperature | Room Temperature (RT); 2-8 °C for long-term stability |
Mechanistic Role in Drug Design
As a Senior Application Scientist, it is crucial to understand why this specific molecular motif is chosen over standard amino acids. The
During the hydrolysis of a peptide bond, aspartic proteases form a transient, high-energy tetrahedral intermediate. The hydroxyl group at the C1 position of our target compound perfectly mimics this tetrahedral geometry, binding tightly to the catalytic aspartate residues in the enzyme's active site without being susceptible to enzymatic cleavage. Concurrently, the benzyl side chain (at C4) effectively occupies the hydrophobic S1 or S1' pockets of the protease, anchoring the inhibitor and providing high target selectivity.
Figure 1: Workflow of 3-Amino-4-phenylbutan-1-ol in peptidomimetic drug design.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing 3-amino-4-phenylbutan-1-ol requires strict preservation of the stereocenter at the C3 position. Direct chain extension of phenylalanine is achieved via the Arndt-Eistert Homologation , followed by chemoselective reduction. The following protocol is designed as a self-validating system, where the choice of reagents inherently prevents common failure modes like racemization or over-reduction.
Figure 2: Step-by-step synthetic homologation from L-Phenylalanine.
Step-by-Step Experimental Workflow
Step 1: N-Boc Protection
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Procedure: Suspend L-phenylalanine in 1M NaOH and 1,4-dioxane. Add Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
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Causality: The Boc group prevents the free amine from interfering in subsequent acylations and is highly stable under the reductive conditions utilized in Step 4.
Step 2: Mixed Anhydride Formation & Diazoketone Synthesis
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Procedure: Dissolve N-Boc-L-phenylalanine in anhydrous THF. Add N-methylmorpholine (NMM) and isobutyl chloroformate at -15 °C. After 30 minutes, filter the precipitated salts and add the filtrate to an ethereal solution of diazomethane (CH₂N₂).
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Causality (Self-Validation): Utilizing a mixed anhydride instead of an acid chloride is a critical validation checkpoint. Acid chlorides of N-protected amino acids are highly prone to oxazolone formation, which leads to rapid racemization. The mixed anhydride pathway ensures the enantiomeric excess (ee) remains >98% .
Step 3: Wolff Rearrangement
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Procedure: Dissolve the isolated diazoketone in THF/H₂O. Add a catalytic amount of Silver(I) benzoate (AgBz) dissolved in triethylamine. Protect the flask from light and stir at room temperature.
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Causality: Silver catalysis drives the extrusion of N₂ gas and triggers the 1,2-alkyl shift (Wolff rearrangement) to form a ketene intermediate. The presence of water immediately traps the ketene to yield N-Boc-
-homophenylalanine.
Step 4: Chemoselective Reduction
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Procedure: Dissolve N-Boc-
-homophenylalanine in anhydrous THF. Slowly add Borane-Tetrahydrofuran (BH₃-THF) complex at 0 °C. Stir for 12 hours at room temperature, then quench carefully with methanol. -
Causality (Self-Validation): BH₃-THF is chosen for its high chemoselectivity toward the reduction of carboxylic acids to primary alcohols in the presence of Boc-protected amines. Stronger hydrides (e.g., LiAlH₄) risk cleaving the Boc group or causing over-reduction, which would compromise the yield and purity.
Step 5: Deprotection
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Procedure: Treat the resulting N-Boc-3-amino-4-phenylbutan-1-ol with 4M HCl in dioxane for 2 hours. Evaporate the solvent to yield 3-amino-4-phenylbutan-1-ol hydrochloride as a white powder.
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Causality: Anhydrous acidic conditions cleanly cleave the Boc group without risking the side reactions or solubility issues that aqueous acids might provoke.
Analytical Characterization & Quality Control
To ensure the structural integrity of the synthesized compound before downstream application, rigorous analytical validation is required:
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¹H NMR (400 MHz, DMSO-d₆): Expect a multiplet around 7.20-7.35 ppm (5H, aromatic), a broad singlet around 8.0 ppm (3H, -NH₃⁺ of the HCl salt), a multiplet around 3.3-3.5 ppm (1H, chiral CH-N), a triplet around 3.5 ppm (2H, -CH₂-OH), and complex multiplets for the diastereotopic protons of the benzyl group (2.8-3.0 ppm) and the aliphatic chain (1.6-1.8 ppm).
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Chiral HPLC: To validate that no racemization occurred during the Arndt-Eistert homologation, analyze the derivative using a chiral stationary phase (e.g., Chiralpak AD-H). The enantiomeric excess (ee) must be verified at >98%.
Handling, Safety, and Storage Protocols
According to standard safety data , the hydrochloride salt of 3-amino-4-phenylbutan-1-ol must be handled with appropriate precautions:
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Hazards: The compound is a known irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE Requirements: Nitrile gloves, safety goggles, and an inherently safe fume hood are mandatory during weighing and transfer.
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Storage: Store the lyophilized powder at room temperature (or 2-8 °C for extended shelf life) in a tightly sealed desiccator. The compound exhibits hygroscopic tendencies; moisture ingress can lead to difficult-to-weigh sticky solids and degrade the precise molarity of quantitative stock solutions.
References
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Organic Chemistry Portal. "Arndt-Eistert Synthesis and Wolff Rearrangement Mechanism." Organic-Chemistry.org. URL:[Link]
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Vasanthakumar, G.-R., et al. "Homologation of α-Amino Acids to β-Amino Acids Using Boc₂O." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2087–2089. URL:[Link]
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BindingDB. "HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol." The Binding Database. URL:[Link]
